molecular formula C6H7N3O3 B12911068 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole CAS No. 73332-79-3

2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole

Cat. No.: B12911068
CAS No.: 73332-79-3
M. Wt: 169.14 g/mol
InChI Key: WXPYBUNRDDNOHK-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a fused imidazole and oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a one-pot sequential intramolecular cyclization followed by Suzuki–Miyaura or Sonogashira reactions under microwave irradiation has been reported . This method allows for efficient access to the desired compound with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings can enhance reaction rates and improve overall efficiency. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized imidazo[2,1-b]oxazole compounds.

Scientific Research Applications

2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound’s structure allows it to bind to enzymes and disrupt their normal function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitroimidazole: Similar in structure but lacks the fused oxazole ring.

    5-Nitroimidazo[1,2-a]pyridine: Contains a fused pyridine ring instead of an oxazole ring.

    2-Methyl-5-nitroimidazo[1,2-a]thiazole: Contains a fused thiazole ring.

Uniqueness

2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole is unique due to its fused imidazole and oxazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

73332-79-3

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-methyl-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C6H7N3O3/c1-4-3-8-5(9(10)11)2-7-6(8)12-4/h2,4H,3H2,1H3

InChI Key

WXPYBUNRDDNOHK-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=CN=C2O1)[N+](=O)[O-]

Origin of Product

United States

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